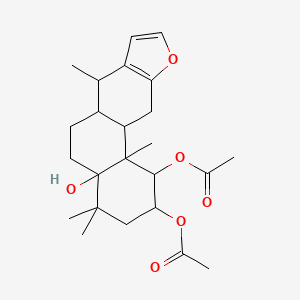

14-Deoxy-epsilon-caesalpin

Description

Properties

Molecular Formula |

C24H34O6 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate |

InChI |

InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3 |

InChI Key |

JMOFRLILFOJJEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Natural Occurrence of 14 Deoxy Epsilon Caesalpin

Discovery and Isolation from Plant Sources

The journey of 14-Deoxy-epsilon-caesalpin from a component of a plant to a characterized chemical entity is a testament to the systematic processes of natural product chemistry. Its discovery is intrinsically linked to the plant genus Caesalpinia, a group of flowering plants in the legume family, Fabaceae.

Specific Caesalpinia Species

This compound was first isolated from the seed kernels of Caesalpinia major. researchgate.net This particular species, found in regions like Thailand, has been a source for the exploration of novel secondary metabolites. At present, Caesalpinia major is the specifically documented botanical source for this compound.

Isolation Methodologies

The isolation of this compound from its natural source involves a multi-step process designed to separate the compound from the complex mixture of phytochemicals present in the plant material. The general procedure, as outlined in the primary literature, begins with the extraction of the dried and powdered seed kernels. researchgate.net

The powdered plant material is typically subjected to extraction with a solvent to create a crude extract. This is followed by a series of chromatographic techniques to fractionate the extract and isolate the pure compound. Column chromatography is a fundamental technique used in this process, where the crude extract is passed through a stationary phase (like silica (B1680970) gel) and eluted with a mobile phase (a solvent or a mixture of solvents). This separates the components based on their differing affinities for the stationary and mobile phases. Further purification is often achieved using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), which offer higher resolution and are effective in isolating pure compounds.

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Once a pure compound is isolated, the next critical step is the determination of its chemical structure. This is accomplished through a combination of modern spectroscopic and spectrometric techniques, which provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would have been employed.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): This technique reveals the number of different carbon atoms in the molecule and provides information about their chemical environment (e.g., whether they are part of a methyl, methylene (B1212753), methine, or quaternary carbon).

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular skeleton.

While the specific NMR data from the primary literature is not fully available, a representative table of expected NMR data for a cassane diterpenoid is presented below.

| Atom No. | Expected ¹³C Chemical Shift (δ) | Expected ¹H Chemical Shift (δ) |

| 1 | 30-40 | 1.5-2.5 |

| 2 | 20-30 | 1.2-2.0 |

| 3 | 70-80 | 3.5-4.5 |

| 4 | 35-45 | - |

| 5 | 50-60 | 1.0-1.8 |

| ... | ... | ... |

Note: This is a generalized representation and not the specific data for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would have been used to determine its precise molecular formula. The fragmentation pattern observed in the mass spectrum can give clues about the different structural motifs present in the molecule.

X-ray Crystallography and Chiral Determination (e.g., Electronic Circular Dichroism (ECD) Spectroscopy)

Determining the three-dimensional arrangement of atoms in a molecule, especially its absolute stereochemistry, is a significant challenge.

X-ray Crystallography: This technique is the gold standard for determining the complete three-dimensional structure of a molecule, provided that the compound can be grown as a suitable single crystal. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions. There is no available information to confirm if X-ray crystallography has been successfully performed on this compound.

Electronic Circular Dichroism (ECD) Spectroscopy: In the absence of a crystal structure, chiroptical techniques like ECD spectroscopy are invaluable for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the molecule can be assigned. This method is particularly useful for complex natural products like cassane diterpenoids.

Advanced Analytical Methodologies for Detection and Quantification in Research

The detection and quantification of this compound and related cassane diterpenoids in complex matrices like plant extracts require sophisticated analytical techniques. mdpi.com Modern hyphenated analytical methods are crucial for achieving the necessary sensitivity and selectivity for accurate analysis in research settings. frontiersin.org These methodologies are essential for phytochemical profiling, quality control of herbal medicines, and further pharmacological studies. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cassane diterpenoids from Caesalpinia species. nih.gov It is widely used for the separation, identification, and quantification of these compounds in crude plant extracts. researchgate.net The method's high resolution and sensitivity make it ideal for analyzing complex mixtures containing structurally similar compounds. nih.gov

In a typical HPLC application, a reversed-phase column (such as a C18 column) is used with a mobile phase often consisting of a gradient mixture of solvents like methanol, acetonitrile, and water. researchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength optimized for the chromophores present in the diterpenoid structure. researchgate.net The development of a robust HPLC method involves validating several parameters to ensure its reliability. researchgate.netresearchgate.net

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Description | Example Value/Range |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | 12.5-200 µg/mL researchgate.net |

| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve. | > 0.998 researchgate.net |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | Intra-day and Inter-day variation < 5% nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery rates between 95-105% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.864 µg/mL researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 2.617 µg/mL researchgate.net |

This validated HPLC method can be effectively used for the quality control of raw plant materials and herbal formulations by accurately quantifying the amount of this compound. researchgate.net

Coupled Techniques (e.g., HPLC-MS, GC-MS)

To enhance the identification capabilities of chromatographic methods, they are often coupled with mass spectrometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful and widely used technique for the analysis of cassane diterpenoids. nih.gov This method provides not only the retention time data from the HPLC separation but also mass-to-charge ratio (m/z) and fragmentation data from the mass spectrometer. nih.gov HPLC coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), allows for the simultaneous and successful identification of dozens of diterpenoids in a single run. nih.gov The characterization is based on the protonated molecule, retention behavior, and the fragmentation patterns observed in tandem mass spectrometry (MS²), which provides structural insights. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable coupled technique used for the phytochemical analysis of plant extracts. jddtonline.info It is particularly effective for identifying volatile and semi-volatile compounds. journalijar.com The plant material extract is analyzed to identify its constituent components based on their mass spectra and retention times. botanyjournals.com While many diterpenoids have low volatility and may require derivatization for GC-MS analysis, the technique is instrumental in profiling other classes of compounds present in Caesalpinia extracts, such as fatty acids, esters, and smaller terpenes, providing a more comprehensive chemical profile of the source material. sciensage.infojddtonline.info

Other Chromatographic and Spectroscopic Methods

Beyond HPLC, a variety of other chromatographic and spectroscopic methods are indispensable for the isolation and structural confirmation of this compound.

Chromatographic Methods:

Column Chromatography (CC): This is a fundamental purification technique used in the initial stages of isolation. Silica gel is a common stationary phase for separating compounds based on polarity. nih.gov

Sephadex LH-20 Chromatography: This method is used for size-exclusion chromatography, effectively separating compounds based on their molecular size. It is often employed as a final purification step for diterpenoids. nih.gov

Thin-Layer Chromatography (TLC): TLC is used for monitoring the progress of column chromatography fractions and for preliminary phytochemical screening. sciensage.info

Spectroscopic Methods: Spectroscopic techniques are essential for the unambiguous structural elucidation of isolated natural products. nih.gov

Table 2: Spectroscopic Methods for Structural Elucidation

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. ¹H NMR shows the chemical environment of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques (like COSY, HMQC, HMBC) establish connectivity within the molecule. researchgate.net |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-resolution MS (HR-MS) provides highly accurate mass data, allowing for the determination of the molecular formula. nih.govphcog.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, C=C double bonds) based on their characteristic absorption of infrared radiation. nih.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about conjugated systems within the molecule by measuring the absorption of UV or visible light. nih.gov |

The collective data from these chromatographic and spectroscopic methods allows researchers to isolate this compound with high purity and to confirm its precise chemical structure. nih.govresearchgate.net

Biosynthetic Pathways and Chemical Synthesis of 14 Deoxy Epsilon Caesalpin and Analogues

Elucidation of Natural Biosynthesis

The biosynthesis of cassane diterpenoids is a multi-step enzymatic process that transforms simple acyclic precursors into the characteristic tricyclic furanoditerpenoid structure.

Diterpenoid Precursors and Enzymatic Transformations

The journey to 14-Deoxy-epsilon-caesalpin begins with the universal C5 building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are typically generated via the methylerythritol phosphate (B84403) (MEP) pathway within the plastids of plant cells.

The biosynthesis proceeds through the following key stages:

Assembly of Geranylgeranyl Pyrophosphate (GGPP): One molecule of DMAPP is sequentially condensed with three molecules of IPP, a reaction catalyzed by GGPP synthase, to yield the C20 acyclic precursor, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.netresearchgate.net

Diterpene Cyclase Activity: GGPP undergoes a complex cyclization cascade initiated by a class of enzymes known as diterpene cyclases (diTPSs). This cyclization forms the foundational polycyclic skeleton. In the case of cassane diterpenes, this process leads to a pimarane-type diterpene intermediate. nih.govCurrent time information in Bangalore, IN.colostate.edu

Oxidative Modifications: Following the formation of the initial carbocyclic framework, a series of oxidative transformations occur. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which are responsible for introducing hydroxyl groups and other functionalities at specific positions on the diterpenoid scaffold. researchgate.net While the specific CYPs for this compound have not been identified, studies on related phytocassanes in rice have characterized several CYPs (e.g., CYP76M7, CYP76M8, CYP71Z7) responsible for oxidizing the cassane skeleton at various carbons. researchgate.net

| Precursor Stage | Chemical Compound | Key Enzymes |

| C5 Units | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | - |

| C20 Precursor | Geranylgeranyl Pyrophosphate (GGPP) | GGPP Synthase |

| Initial Cyclic Intermediate | Pimarane (B1242903) Diterpene | Diterpene Cyclases (diTPSs) |

| Oxidized Scaffold | Cassane Diterpenoid | Cytochrome P450s (CYPs) |

Proposed Biosynthetic Rearrangements

A defining feature of cassane diterpenoid biosynthesis is a significant skeletal rearrangement. The natural cassane and norcassane diterpenes are considered biosynthetic rearrangement products of a pimarane precursor. Current time information in Bangalore, IN.colostate.edu

The central proposed rearrangement involves the transformation of the pimarane skeleton into the cassane skeleton. This is thought to occur through a Wagner-Meerwein shift, where a methyl group migrates from the C-13 position to the adjacent C-14 position. colostate.edu This migration establishes the characteristic cassane framework. Subsequent enzymatic reactions, including oxidations, reductions, and acetylations, then tailor the molecule to produce the diverse array of naturally occurring cassane diterpenoids, such as this compound. Further rearrangements can also occur on the cassane skeleton itself, leading to related structures like spiro-heterocyclic derivatives. colostate.edufigshare.com

Strategies for Chemical Synthesis

The intricate, stereochemically rich structure of cassane diterpenoids presents a formidable challenge for synthetic chemists. Efforts in this area are driven by the need to confirm structures, provide material for biological testing, and create novel derivatives.

Total Synthesis Approaches

As of this writing, a formal total synthesis of this compound has not been reported in the scientific literature. However, the total synthesis of several other cassane diterpenoids has been accomplished, providing a roadmap for potential approaches to this compound.

Key strategies employed in the total synthesis of related cassane diterpenes include:

Diels-Alder Cycloaddition: This powerful reaction has been used to rapidly construct the core tricyclic system of cassane diterpenes. For instance, a protecting-group-free synthesis of (5α)-vouacapane-8(14),9(11)-diene, a cassane-type furan (B31954) diterpene, utilized a solvent-free Diels-Alder cycloaddition as a key step. figshare.comacs.orgnih.gov Another approach toward aromatic cassane diterpenes also employed a Diels-Alder/aromatization sequence. acs.org

Rearrangement Reactions: An unprecedented decarboxylative dienone-phenol rearrangement was a crucial step in one protecting-group-free synthesis, highlighting the use of strategic rearrangements to build complexity. figshare.comacs.orgnih.gov

Strategic C-H Oxidation: In the context of chemoenzymatic synthesis of related diterpenoids, late-stage C-H oxidation, using either chemical reagents or enzymes, has been employed to install the necessary oxygenation patterns on a pre-formed core structure. nih.govresearchgate.netchemrxiv.org

A proposed total synthesis of the related cassane diterpene Tomocin A highlights a potential route that could be adapted for other members of the family. colostate.edu These synthetic endeavors showcase the combination of classic transformations and novel methods required to assemble these complex natural products.

| Synthetic Strategy | Key Reaction Type | Example Target Compound | Reference |

| Convergent Synthesis | Diels-Alder Cycloaddition | (5α)-vouacapane-8(14),9(11)-diene | figshare.comacs.orgnih.gov |

| Rearrangement | Decarboxylative Dienone-Phenol Rearrangement | (5α)-vouacapane-8(14),9(11)-diene | figshare.comacs.orgnih.gov |

| Aromatization Sequence | Diels-Alder/Aromatization | Benthaminin 1 (putative structure) | acs.org |

| Proposed Synthesis | Not specified | Tomocin A | colostate.edu |

Semi-synthetic Modifications and Derivative Generation

Semi-synthesis, which starts from readily available natural products, offers a more direct route to cassane diterpenes and their analogues.

Starting from Abundant Terpenoids: Abietic acid, a major component of pine resin, has been successfully used as a starting material for the semi-synthesis of aromatic cassane-type diterpenes like taepeenin F. researchgate.netrsc.orgacs.org The primary challenge in these syntheses is the introduction of the methyl group at the C-14 position, which is characteristic of the cassane skeleton. researchgate.netrsc.org

Chemical Transformations of Isolated Cassanes: Isolated cassane diterpenoids can serve as scaffolds for generating new derivatives. Acid-catalyzed transformations have been shown to induce rearrangements and aromatization of the C-ring in cassane diterpenoids isolated from Caesalpinia bonduc. rsc.orgrsc.org Treatment of pulcharrin G, another cassane diterpenoid, with the Lewis acid BF₃·OEt₂ resulted in products formed by dehydration and methyl group migration. researchgate.net

Biotransformation: Microbial transformation is another tool for derivatization. For example, the fungus Aspergillus niger has been used to biotransform the diterpene jatrophone (B1672808) into a hydroxylated derivative, demonstrating the potential for using microorganisms to create novel cassane analogues. researchgate.net A semi-synthesis approach has also been used to support postulated biosynthetic pathways for certain norcassane diterpenoids. nih.gov

These semi-synthetic and derivatization strategies are crucial for exploring the structure-activity relationships (SAR) within the cassane diterpenoid class, potentially leading to the discovery of compounds with improved therapeutic profiles. researchgate.netnih.gov

Pharmacological Activities of 14 Deoxy Epsilon Caesalpin and Its Derivatives: in Vitro and Pre Clinical Investigations

Anti-Inflammatory Modulatory Effects

The cassane diterpenoids, including 14-Deoxy-epsilon-caesalpin, have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the interruption of key inflammatory signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in Macrophage Models (e.g., RAW 264.7 cells)

A hallmark of the inflammatory response is the overproduction of nitric oxide (NO) by activated macrophages. Numerous studies have demonstrated that this compound and its derivatives effectively inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. smolecule.com This inhibitory effect is a key indicator of their anti-inflammatory potential.

Research on various cassane diterpenoids isolated from Caesalpinia species has provided specific data on their NO-inhibiting capacities. For instance, cassabonducin A, derived from Caesalpinia bonduc, exhibited noteworthy inhibition of LPS-induced NO production in RAW 264.7 macrophages with an IC₅₀ value of 6.12 μM. researchgate.net Similarly, a study on compounds from Caesalpinia pulcherrima reported moderate anti-inflammatory activity, with caesalpulcherrins K-M showing IC₅₀ values ranging from 6.04 to 8.92 μM. tandfonline.com Furthermore, certain lactam-type cassane diterpenoids isolated from Caesalpinia sinensis demonstrated effective inhibition with IC₅₀ values between 8.2 and 11.2 μM. nih.gov While some derivatives like Caesalpanins A and B showed weaker effects, with inhibition rates of 36.01% and 32.93% at a concentration of 50 μM, the collective evidence points to the class's significant role in modulating macrophage-led inflammation. researchgate.net

Table 1: Inhibition of Nitric Oxide (NO) Production by Cassane Diterpenoid Derivatives in LPS-Stimulated RAW 264.7 Macrophages

| Compound/Derivative | Source Species | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Cassabonducin A | Caesalpinia bonduc | 6.12 | researchgate.net |

| Caesalpulcherrins K-M | Caesalpinia pulcherrima | 6.04 - 8.92 | tandfonline.com |

| Lactam-type Diterpenoids | Caesalpinia sinensis | 8.2 - 11.2 | nih.gov |

Suppression of Inflammatory Mediators (e.g., iNOS, COX-2)

The inhibition of NO production by cassane diterpenoids is mechanistically linked to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for generating high levels of NO during inflammation. nih.gov Studies have confirmed that the anti-inflammatory action of these compounds involves the downregulation of iNOS expression. For example, a bioactive diterpenoid from Caesalpinia sinensis was found to suppress the excessive production of NO by both down-regulating the expression of iNOS and reducing its enzymatic activity. nih.gov

In addition to iNOS, cyclooxygenase-2 (COX-2) is another critical pro-inflammatory enzyme. Research on caeminaxin A, a cassane diterpenoid from Caesalpinia minax, demonstrated that it significantly inhibited the expression of both iNOS and COX-2 proteins in LPS-stimulated BV-2 microglia cells. researchgate.net This dual inhibition of iNOS and COX-2, which are key enzymes in distinct pro-inflammatory pathways, underscores the comprehensive anti-inflammatory potential of the cassane diterpenoid class.

Antimalarial Efficacy Studies

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. capes.gov.br Natural products are a vital source for novel antimalarial agents, and cassane diterpenoids from the Caesalpinia genus have shown considerable promise in this area. nih.govmdpi.com

Inhibition of Plasmodium falciparum Growth in Vitro

Numerous cassane and norcassane-type diterpenes isolated from Caesalpinia species have demonstrated potent in vitro activity against P. falciparum, including multidrug-resistant strains. acs.orgacs.org A comprehensive study evaluating 44 diterpenes from Caesalpinia crista found that most displayed antimalarial activity. capes.gov.br Norcaesalpinin E was particularly potent, with an IC₅₀ value of 0.090 μM against the FCR-3/A2 clone of P. falciparum, which is more potent than the standard drug chloroquine (B1663885) (IC₅₀, 0.29 μM). capes.gov.br

Other derivatives have also shown significant efficacy. Caesalsappanins G and H, isolated from Caesalpinia sappan, displayed strong activity against the chloroquine-resistant K1 strain of P. falciparum with IC₅₀ values of 0.78 and 0.52 μM, respectively. acs.orgunimelb.edu.au From the same plant, caesalsappanin R also exhibited good activity with an IC₅₀ of 3.60 μM against the K1 strain. nih.govmdpi.com These findings highlight the potential of this chemical class to yield new antimalarial drug candidates.

Table 2: In Vitro Antimalarial Activity of Cassane Diterpenoid Derivatives against Plasmodium falciparum

| Compound/Derivative | Source Species | P. falciparum Strain | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Norcaesalpinin E | Caesalpinia crista | FCR-3/A2 | 0.090 | capes.gov.br |

| Caesalsappanin H | Caesalpinia sappan | K1 (resistant) | 0.52 | acs.org |

| Caesalsappanin G | Caesalpinia sappan | K1 (resistant) | 0.78 | acs.org |

| Caesalsappanin R | Caesalpinia sappan | K1 (resistant) | 3.60 | nih.govmdpi.com |

Anti-Proliferative and Cytotoxic Potential in Cancer Research Models

The search for novel anti-cancer agents has led to the investigation of various classes of natural products, including cassane diterpenoids. tandfonline.commdpi.com Compounds isolated from the Caesalpinia genus have demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines, indicating their potential as therapeutic leads. researchgate.net

Research has confirmed the cytotoxic properties of this compound against P-388 murine leukemia cells in vitro. nais.net.cn Studies on its derivatives have provided a broader view of their anti-cancer potential. For example, caesalpin A, isolated from Caesalpinia minax, showed potent antiproliferative activity against the HepG-2 human liver cancer cell line (IC₅₀ 4.7 μM) and the MCF-7 human breast cancer cell line (IC₅₀ 2.1 μM). researchgate.net Another compound, 3-deacetyldecapetpene B, was active against A549 lung cancer, MCF-7 breast cancer, and HEY ovarian cancer cells with IC₅₀ values of 25.34 μM, 8.00 μM, and 10.74 μM, respectively. tandfonline.com Additionally, caesalsappanin J from Caesalpinia sappan was reported to have antiproliferative activity against the KB oral cancer cell line with an IC₅₀ value of 7.4 μM. acs.org

Table 3: Anti-proliferative/Cytotoxic Activity of Cassane Diterpenoid Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Source Species | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|---|

| Caesalpin A | Caesalpinia minax | MCF-7 | Breast Adenocarcinoma | 2.1 | researchgate.net |

| Caesalpin A | Caesalpinia minax | HepG-2 | Hepatocellular Carcinoma | 4.7 | researchgate.net |

| Caesalpin D | Caesalpinia minax | AGS | Gastric Adenocarcinoma | 6.5 | researchgate.net |

| Caesalsappanin J | Caesalpinia sappan | KB | Oral Carcinoma | 7.4 | acs.org |

| 3-deacetyldecapetpene B | Caesalpinia minax | MCF-7 | Breast Adenocarcinoma | 8.00 | tandfonline.com |

| 3-deacetyldecapetpene B | Caesalpinia minax | HEY | Ovarian Cancer | 10.74 | tandfonline.com |

In Vitro Cytotoxicity against Various Cancer Cell Lines

The cassane diterpenoid this compound, isolated from plants of the Caesalpinia genus, has demonstrated notable cytotoxic effects against certain cancer cell lines in laboratory studies. Research has shown its potential to inhibit the growth of P-388 murine leukemia cells. While broader screening against a wide array of human cancer cell lines is not extensively documented in publicly available literature, the activity against P-388 cells suggests a potential for further investigation into its anticancer properties.

It is important to note that while various extracts from the Caesalpinia genus have shown cytotoxicity against cell lines such as the human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549), the specific activity of this compound against these and other cell lines requires more direct research to be fully characterized nih.govmdpi.com.

Mechanistic Insights into Anti-Tumorigenic Actions

The precise molecular mechanisms underpinning the anti-tumorigenic actions of this compound are an emerging area of research. A significant finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. smolecule.com The overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in inflammatory processes that can promote tumor growth. By acting as an inhibitor of nitric oxide synthase, this compound may disrupt these pro-tumorigenic inflammatory pathways. smolecule.com

While detailed studies on its direct impact on cancer cell cycle progression or the induction of apoptosis are not yet widely available, the mechanisms of related cassane diterpenoids often involve the induction of programmed cell death (apoptosis) and cell cycle arrest. mdpi.comphcog.comnih.gov Further investigation is needed to determine if this compound shares these mechanisms of action.

Antimicrobial Activities

Antibacterial Spectrum and Efficacy

This compound is part of the cassane diterpenoid family, a class of compounds that has demonstrated a range of biological activities, including antibacterial effects. nih.gov While comprehensive data on the antibacterial spectrum of this compound is limited, studies on related compounds and extracts from the Caesalpinia genus suggest potential activity. For instance, various extracts have shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. mdpi.comresearchgate.net However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacteria are not well-documented in current scientific literature.

Antifungal Efficacy

Antiviral Properties

Preliminary research suggests that this compound may possess antiviral properties, a characteristic noted among cassane furanoditerpenes. smolecule.com Its potential mechanism may be linked to its immunomodulatory effects, specifically its ability to regulate immune responses. smolecule.com This has led to the proposal that it could be a candidate for further research in the context of viral infections. smolecule.com Polyphenolic compounds, which are abundant in the Caesalpinia genus, have been investigated for their antiviral effects against a range of viruses, including influenza, herpes simplex virus (HSV), and dengue virus. mdpi.comajchem-a.compreprints.org Direct studies confirming the specific antiviral activity and spectrum of this compound are needed to substantiate this potential.

Antioxidant Mechanisms

This compound has been identified as a compound with antioxidant potential. One of its key mechanisms of action is the inhibition of nitric oxide synthase, which in turn reduces the levels of nitric oxide, a reactive nitrogen species. smolecule.com In addition to this, compounds from the Caesalpinia genus are known to exhibit free radical scavenging activity, a common mechanism of antioxidant action. japsonline.com This is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. japsonline.comresearchgate.netphcogres.com While the general antioxidant capacity of the plant genus is recognized, specific IC50 values for this compound in these standard antioxidant assays are not extensively reported.

Other Pre-clinical Pharmacological Activities

Beyond the more extensively studied areas of its pharmacological profile, pre-clinical investigations have explored other potential therapeutic activities of this compound and its related cassane diterpenoids. These studies highlight its potential to modulate complex biological processes such as tissue fibrosis, carbohydrate metabolism, and ion channel function.

Anti-fibrotic Modulations

While direct pre-clinical studies focusing specifically on the anti-fibrotic activity of this compound are not extensively detailed in publicly available research, the therapeutic potential of related diterpenoid compounds in modulating fibrotic processes has been investigated. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis. nih.gov

Research into other diterpenoids provides a basis for inferring potential activity. For instance, studies on derivatives of andrographolide, a labdane (B1241275) diterpenoid, have been conducted to evaluate their anti-fibrotic effects. nih.gov In this research, structural modifications, including 14-deoxygenation, were found to be a promising strategy for enhancing anti-fibrotic activity against mouse fibroblast cell lines. nih.gov This suggests that the 14-deoxy feature in the caesalpin-type diterpenoid could be relevant for such effects. Furthermore, various extracts from the Caesalpinia genus, the source of these compounds, have demonstrated a range of pharmacological properties, including hepatoprotective activities, which may be linked to anti-fibrotic mechanisms. nih.govresearchgate.net However, dedicated studies are required to specifically determine the anti-fibrotic efficacy and mechanisms of this compound.

Inhibition of Alpha-glucosidase Activity

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a primary concern in type 2 diabetes. nih.gov Several studies have demonstrated that cassane diterpenoids isolated from the Caesalpinia genus and related plants possess significant α-glucosidase inhibitory properties. nih.govtandfonline.comnih.gov

For example, cassabonducin D and neocaesalpin N, two cassane diterpenoids from the seeds of Caesalpinia bonduc, exhibited moderate inhibitory activity against α-glucosidase at a concentration of 50 μM. nih.govresearchgate.net In another study, two novel cassane diterpenoids isolated from the fruits of Pterolobium macropterum showed significant α-glucosidase inhibition with IC₅₀ values of 66 μM and 44 μM, which were more potent than the clinical inhibitor acarbose (B1664774) (IC₅₀ 178 μM) in the same assay. nih.gov The researchers suggested that the presence of a Δ¹¹(¹²) double bond might be an important structural feature for this inhibitory activity. nih.gov Although specific data for this compound is not detailed, the consistent activity across multiple related cassane diterpenoids points to a strong potential for this compound class to act as α-glucosidase inhibitors.

| Compound | Source | α-Glucosidase Inhibitory Activity | Reference |

|---|---|---|---|

| Cassabonducin D | Caesalpinia bonduc | 47.17% inhibition at 50 μM | nih.govresearchgate.net |

| Neocaesalpin N | Caesalpinia bonduc | 43.83% inhibition at 50 μM | nih.govresearchgate.net |

| 14β-hydroxycassa-11(12),13(15)-dien-12,16-olide | Pterolobium macropterum | IC₅₀: 66 μM | nih.gov |

| 6′-acetoxypterolobirin B | Pterolobium macropterum | IC₅₀: 44 μM | nih.gov |

| Acarbose (Positive Control) | N/A | IC₅₀: 178 μM | nih.gov |

Modulation of Calcium Channels (e.g., Cav3.1 T-type)

T-type calcium channels, particularly the Cav3.1 isoform, are low-voltage-activated channels that play crucial roles in regulating neuronal excitability, cardiac pacemaking, and other physiological processes. nih.govnih.gov Their involvement in pathological conditions like epilepsy and pain has made them attractive drug targets. kib.ac.cn Diterpenoids from various natural sources have been identified as modulators of these channels. kib.ac.cnresearchgate.net

While direct functional data on this compound is limited, compelling evidence for the activity of related compounds exists. A study on cassane diterpenoids from the seeds of Caesalpinia decapetala revealed that several of these compounds exhibited notable inhibitory activity against the Cav3.1 T-type calcium channel. researchgate.net Five compounds from this study demonstrated IC₅₀ values ranging from 9.46 μM to 34.02 μM, suggesting that the cassane skeleton is a viable scaffold for developing Cav3.1 inhibitors. researchgate.net These findings indicate a potential therapeutic application for cassane-type diterpenoids in diseases associated with the Cav3.1 calcium channel and strongly suggest that this compound may share this modulatory capability. researchgate.net

| Compound (from C. decapetala) | Cav3.1 T-type Channel Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|

| Compound 3 | 23.13 μM | researchgate.net |

| Compound 4 | 9.46 μM | researchgate.net |

| Compound 5 | 29.53 μM | researchgate.net |

| Compound 7 | 34.02 μM | researchgate.net |

| Compound 8 | 24.33 μM | researchgate.net |

Mechanisms of Action at the Cellular and Molecular Level

Modulation of Cellular Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway Interactions

14-Deoxy-epsilon-caesalpin is a member of the cassane diterpenoids, a class of compounds extensively studied for their anti-inflammatory properties. researchgate.netscience.gov A primary mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. colab.wsresearchgate.net The NF-κB family of transcription factors plays a critical role in regulating immune responses, inflammation, and cell survival. nih.gov

Research on cassane diterpenoids isolated from the genus Caesalpinia has demonstrated their ability to inhibit the NF-κB pathway. colab.wsresearchgate.net Studies involving extracts from Caesalpinia minax, the natural source of this compound, have shown that related compounds can significantly suppress the activation of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. researchgate.net For instance, caeminaxin A, a novel cassane diterpenoid from C. minax leaves, was found to restrain the activation of the NF-κB pathway. researchgate.net This inhibition is crucial as the pathway's overactivation can lead to excessive inflammation and related pathogenic consequences. nih.gov Some cassane diterpenoids have displayed considerable inhibitory strength against NF-κB expression, with inhibition ratios reaching up to 48.6% at a concentration of 10 µM. researchgate.net This suggests that compounds from this class, including this compound, are promising candidates for development as anti-inflammatory agents. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and differentiation. news-medical.net The MAPK family includes key kinases such as ERK, JNK, and p38. researchgate.net

Investigations into cassane diterpenoids from Caesalpinia minax have revealed their capacity to modulate MAPK signaling. researchgate.net For example, caeminaxin A was shown to inhibit the phosphorylation of MAPK pathway components in LPS-induced BV-2 cells. researchgate.net By suppressing the phosphorylation of these kinases, the compound effectively down-regulates the entire signaling cascade, leading to a reduction in the inflammatory response. researchgate.net This dual inhibition of both NF-κB and MAPK pathways highlights a multi-targeted anti-neuroinflammatory mechanism for cassane diterpenoids. researchgate.net The ability to modulate these pathways positions such compounds as potential therapeutic agents for neurodegenerative disorders where inflammation plays a significant role. researchgate.net

Regulation of Gene Expression and Protein Modulation

The modulation of signaling pathways like NF-κB and MAPK by this compound and related compounds directly translates into changes in gene expression and protein levels. The activation of these pathways typically leads to the transcription of pro-inflammatory genes. researchgate.net

By inhibiting these signaling cascades, cassane diterpenoids can decrease the expression of key inflammatory proteins. Research has shown that treatment with these compounds can seriously inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. researchgate.net Furthermore, the inhibition of Fatty Acid Synthase (FASN), a potential target for these compounds, can lead to a reprogramming of gene expression in cancer cells. oncotarget.com While direct studies on this compound's effect on the broader transcriptome are limited, the known impact on these specific proteins provides clear evidence of its regulatory role at the gene and protein level.

Interplay with Apoptotic and Autophagic Processes

Apoptosis, or programmed cell death, and autophagy, a cellular recycling process, are fundamental for maintaining tissue homeostasis. Their dysregulation is a hallmark of many diseases, including cancer. nih.govmdpi.com Some cassane-type diterpenoids have been reported to possess apoptotic activities. researchgate.net

While the direct effects of this compound on autophagy have not been extensively reported, the interplay between these two cellular processes is critical. researchgate.netmdpi.com Autophagy can have a dual role, either promoting cell survival or inducing cell death, often in a context-dependent manner. nih.gov For instance, the inhibition of FASN, a potential target enzyme, can make cancer cells more susceptible to apoptosis. biotech-spain.comdiva-portal.org This suggests a potential mechanism whereby this compound could indirectly influence cell fate decisions by targeting metabolic enzymes that are linked to apoptotic pathways. However, further research is needed to elucidate the specific interactions of this compound with the core machinery of apoptosis and autophagy.

Identification of Potential Molecular Targets

Enzyme Inhibition (e.g., Fatty Acid Synthase (FAS), PDE4)

Specific enzymes have been identified as potential molecular targets for this compound and its structural analogs.

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in immune cells responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in the inflammatory response. wikipedia.org Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses inflammatory activity. wikipedia.org Phytochemical studies on the seeds of Caesalpinia minax have involved the evaluation of cassane-type diterpenoids for their inhibitory activity against the target protein PDE4B. researchgate.net This indicates that PDE4B is a recognized potential target for compounds within this class.

Fatty Acid Synthase (FAS/FASN): Fatty Acid Synthase is the primary enzyme involved in the de novo synthesis of fatty acids. diva-portal.org Its expression is significantly upregulated in many cancer cells compared to normal tissues, making it an attractive target for anticancer drug development. diva-portal.orgresearchgate.net Inhibition of FASN can lead to reduced cell proliferation and increased cell death in cancer models. oncotarget.comdiva-portal.org While this compound was isolated from Caesalpinia minax in a study alongside other diterpenoids, a direct inhibitory link between this specific molecule and FASN has not been definitively established in the reviewed literature. researchgate.net However, given that FASN inhibitors show anti-tumor activity, and cassane diterpenoids exhibit cytotoxic effects, FASN remains a plausible, albeit unconfirmed, target. researchgate.netoncotarget.com

Research Findings on Cassane Diterpenoid Activity

| Compound Class | Source Organism | Affected Pathway/Target | Observed Effect | Reference(s) |

| Cassane Diterpenoids | Caesalpinia minax | NF-κB Pathway | Inhibition of pathway activation in microglia | colab.ws, researchgate.net |

| Cassane Diterpenoids | Caesalpinia minax | MAPK Pathway | Inhibition of phosphorylation and down-regulation of the pathway | researchgate.net |

| Caeminaxin A | Caesalpinia minax | iNOS and COX-2 Proteins | Inhibition of protein expression | researchgate.net |

| Cassane Diterpenoids | Caesalpinia bonduc | NF-κB Expression | Inhibition ratio of up to 48.6% at 10 µM | researchgate.net |

| Cassane Diterpenoids | Caesalpinia minax | PDE4B Enzyme | Evaluated for inhibitory activity | researchgate.net |

Receptor or Ion Channel Interactions

While direct experimental evidence detailing the interaction of this compound with specific receptors or ion channels is not extensively documented in current scientific literature, research on closely related cassane diterpenoids and extracts from the Caesalpinia genus provides significant insights into potential mechanisms of action. These studies suggest that compounds structurally similar to this compound can modulate the activity of both ion channels and nuclear receptors.

Ion Channel Interactions of Related Cassane Diterpenoids

Studies on other cassane diterpenoids isolated from Caesalpinia species have demonstrated direct interactions with ion channels. For instance, a number of cassane diterpenoids from the seeds of Caesalpinia decapetala have been identified as inhibitors of the Cav3.1 T-type calcium channel. researchgate.net This suggests a potential therapeutic application for compounds of this class in conditions related to the dysfunction of this particular calcium channel. researchgate.net

Furthermore, a review of the pharmacological characteristics of the Caesalpinia genus noted that extracts from Caesalpinia ferrea can induce vasodilation that appears to be mediated primarily by ATP-sensitive potassium channels. nih.govmdpi.com This indicates a possible hypotensive property associated with the modulation of this ion channel by compounds present in the extract. nih.govmdpi.com

These findings, while not specific to this compound, highlight a recurring theme of ion channel modulation within the broader family of cassane diterpenoids.

Receptor Interactions of Related Cassane Diterpenoids

In addition to ion channel activity, some cassane diterpenoids have been shown to interact with nuclear receptors, specifically the glucocorticoid receptor (GR). Molecular docking and cellular thermal shift assays have demonstrated that Caesalpinin M2, a compound also isolated from Caesalpinia minax, can bind to the ligand-binding site of the GR. researchgate.net This interaction allows Caesalpinin M2 to act as a selective GR modulator, repressing NF-κB-dependent transcription by facilitating the interaction between GR and the p65 subunit of NF-κB. researchgate.net

Computer-aided drug design studies have also suggested that certain cassane derivatives may act as stimulating agents of the glucocorticoid receptor, thereby influencing the NF-κB/IκB signaling pathway to exert anti-inflammatory effects. bohrium.com Although these are in silico predictions, they provide a basis for further experimental validation of the interaction between cassane diterpenoids and the glucocorticoid receptor.

The table below summarizes the research findings on the interaction of cassane diterpenoids, other than this compound, with various receptors and ion channels.

| Compound/Extract | Source Organism | Target | Effect |

| Cassane Diterpenoids | Caesalpinia decapetala | Cav3.1 T-type calcium channel | Inhibitory activity researchgate.net |

| Caesalpinia ferrea extract | Caesalpinia ferrea | ATP-sensitive potassium channels | Vasodilation nih.govmdpi.com |

| Caesalpinin M2 | Caesalpinia minax | Glucocorticoid Receptor (GR) | Binds to ligand-binding site, selective modulator researchgate.net |

| Cassane Derivatives | Caesalpinia species | Glucocorticoid Receptor (GR) | Predicted to be stimulating agents (in silico) bohrium.com |

Structure Activity Relationships Sar and Derivatization Studies

Elucidation of Pharmacophoric Elements

The core pharmacophore of cassane diterpenoids, including 14-Deoxy-epsilon-caesalpin, is centered around its tricyclic or tetracyclic skeleton. nih.govresearchgate.net Natural products, particularly diterpenoids, are rich in compounds with a wide range of therapeutic applications, indicating that specific functional moieties act as a core pharmacophore. nih.gov For cassane diterpenoids from the Caesalpinia genus, the fundamental molecular skeleton is typically composed of three fused cyclohexane (B81311) rings (A, B, and C) and often a furan (B31954) or butanolide lactone ring. nih.govphcogcommn.org

Key structural elements that are considered important for the bioactivity of this class of compounds include:

The cassane skeleton itself, which provides the rigid framework for the spatial arrangement of functional groups.

The furan ring, which is a common feature in many bioactive cassane diterpenoids and is suggested to be important for certain biological activities. phcogcommn.orgnih.gov

The presence and position of hydroxyl (-OH) groups, which can influence the compound's interaction with biological targets and its pharmacokinetic properties.

Other substitutions on the cassane skeleton, such as acetyl, methyl, or exocyclic methylene (B1212753) groups, which can modulate the biological activity. nih.govbohrium.com

Impact of Structural Modifications on Bioactivity

While specific derivatization studies on this compound are not extensively reported in the reviewed literature, research on other cassane diterpenoids provides valuable insights. For instance, the synthesis of 14-desmethyl analogs of other cassane diterpenes has been explored to evaluate the importance of the methyl group at the C-14 position for cytotoxic and anti-inflammatory activities. mdpi.com The synthesis of various derivatives of cassane diterpenoids has allowed for the exploration of how different functional groups impact their therapeutic potential. mdpi.comnih.gov For example, a series of penta-1,4-diene-3-one oxime ether derivatives were synthesized and showed that the introduction of N-heterocyclic groups could remarkably increase their biological activities. nih.gov

The specific functional groups and skeletal features of cassane diterpenoids play a critical role in their bioactivity.

Furan Ring: The presence of a furan ring is a characteristic of many furanoditerpenoids and is often associated with their biological activities. phcogcommn.org For example, in a study of cassane diterpenoids from Caesalpinia benthamiana, the presence of an unsaturated furan ring, along with methyl ester and methyl functional groups, appeared to confer antibacterial activity. nih.gov

Hydroxyl Groups: The location and orientation of hydroxyl groups are crucial. For example, in a study on cytotoxic cassane diterpenoids, the presence of a hydroxyl group at C-11 was found to attenuate cytotoxicity, whereas a hydroxyl or an aldehyde group at C-20 was important for activity. mdpi.com

Substituents at C-6 and C-14: Research on cassane diterpenoids from Caesalpinia cucullata indicated that the presence of an acetoxyl group at C-6 played a critical role in the inhibitory activity against nitric oxide (NO) production. bohrium.com Furthermore, initial SAR data analysis on other cassane diterpenoids has suggested that the methyl group at the C-14 position is not always essential for their cytotoxic and anti-inflammatory activities. mdpi.com

Lactam/Lactone D-ring: The nature of the D-ring also influences bioactivity. Some cassane diterpenoids possess a lactam D-ring instead of the more typical lactone moiety, and these compounds have shown effective inhibitory effects on NO production. acs.orgbohrium.com

The following table summarizes the influence of some key structural features on the bioactivity of cassane diterpenoids, which can be extrapolated to understand the potential SAR of this compound.

| Structural Feature | Influence on Bioactivity | Supporting Evidence |

| Furan Ring | Often contributes to antibacterial and other biological activities. | The presence of an unsaturated furan ring appears to confer antibacterial activity in some cassane diterpenoids. nih.gov |

| Hydroxyl Group at C-11 | Can decrease cytotoxicity. | The existence of a hydroxy group at C-11 attenuates the cytotoxicity of certain cassane diterpenoids. mdpi.com |

| Hydroxyl/Aldehyde Group at C-20 | Important for cytotoxicity. | The presence of a hydroxy or an aldehyde group at C-20 is important for the cytotoxicity of some cassane diterpenoids. mdpi.com |

| Acetoxyl Group at C-6 | Plays a critical role in anti-inflammatory activity. | The presence of an acetoxyl group at C-6 is critical for the inhibitory activity of some cassane diterpenoids on NO production. bohrium.com |

| Methyl Group at C-14 | Not always essential for cytotoxic and anti-inflammatory activities. | SAR studies on some cassane diterpenoids have shown that the methyl group at C-14 is not always crucial for bioactivity. mdpi.com |

| Lactam D-ring | Can confer potent anti-inflammatory activity. | Cassane diterpenoids with a lactam D-ring have demonstrated effective inhibition of NO production. acs.orgbohrium.com |

Computational Approaches in SAR Analysis

Computational methods are increasingly being used to understand the SAR of natural products, including cassane diterpenoids. These in silico approaches provide valuable insights into the molecular mechanisms of action and can guide the design of new derivatives.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. This method has been applied to cassane diterpenoids to explore their interactions with key proteins involved in inflammation. For instance, molecular docking studies have been performed to investigate the binding of bioactive cassane diterpenoids with inducible nitric oxide synthase (iNOS). bohrium.comresearchgate.net These simulations revealed strong interactions between active cassane diterpenoids and key residues of iNOS, providing a molecular basis for their anti-inflammatory effects. bohrium.com In one study, a series of 102 cassane diterpenoid compounds were analyzed through molecular docking and other in silico methods to explore their anti-inflammatory and immunomodulatory mechanisms. acs.orgnih.gov The results identified several crucial protein targets and signaling pathways involved in their activity. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR studies focusing on this compound were not identified in the reviewed literature, the general principles of QSAR are highly relevant for this class of compounds. QSAR models could be developed for cassane diterpenoids to predict their anti-inflammatory or other biological activities based on their structural features. Such models would be invaluable for prioritizing the synthesis of new derivatives with enhanced therapeutic potential.

Future Research Directions and Translational Perspectives

Advanced Pre-clinical Models for Efficacy and Mechanism Validation

Currently, there is a notable absence of published pre-clinical studies on 14-Deoxy-epsilon-caesalpin. To ascertain its therapeutic relevance, future research must employ a range of advanced pre-clinical models. Initial in vitro screenings against various cell lines (e.g., cancer, inflammatory, microbial) are a prerequisite to identify potential bioactivities. Positive hits would then warrant investigation in more complex models such as 3D organoids and patient-derived xenografts (PDXs) to better mimic human physiology and disease states. Furthermore, animal models of relevant diseases will be indispensable for evaluating in vivo efficacy, pharmacokinetics, and pharmacodynamics.

Exploration of Novel Biological Targets and Pathways

The specific molecular targets and signaling pathways modulated by this compound are yet to be identified. Modern chemical biology approaches, including proteomics, transcriptomics, and metabolomics, will be instrumental in unraveling its mechanism of action. Techniques such as target-based screening against known enzymes or receptors, as well as unbiased phenotypic screening coupled with target deconvolution methods, can provide critical insights. Identifying the precise biological targets is a crucial step towards understanding its therapeutic potential and potential for side effects.

Development of Advanced Analytical Techniques for Complex Matrices

While the structure of this compound has been determined, robust and sensitive analytical methods for its quantification in complex biological matrices (e.g., plasma, tissues) are essential for pharmacokinetic and metabolism studies. The development of high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) based methods will be a priority. These techniques are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is a critical component of drug development.

Strategic Approaches for Optimized Synthesis and Analog Generation

The natural abundance of this compound may be insufficient for extensive research and potential future development. Therefore, establishing a scalable and efficient total synthesis route is a significant goal. A successful synthetic strategy would not only provide a reliable supply of the compound but also open avenues for the creation of a library of analogs. Structure-activity relationship (SAR) studies on these analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Collaborative Research Initiatives in Natural Product Drug Discovery

Advancing the research on a single natural product like this compound requires a collaborative effort. Initiatives that bring together natural product chemists, pharmacologists, toxicologists, and clinicians are essential. Such collaborations can foster the sharing of resources, expertise, and data, thereby accelerating the pace of discovery and development. Open-access databases and compound libraries can also play a pivotal role in making rare natural products like this compound more accessible to the wider scientific community for screening and research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.